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molecular formula C11H14O3 B2663708 3-(Benzyloxy)-2-methylpropanoic acid CAS No. 56850-57-8

3-(Benzyloxy)-2-methylpropanoic acid

Cat. No. B2663708
M. Wt: 194.23
InChI Key: PRXXYKBFWWHJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05134231

Procedure details

1-Benzyloxy-2-methyl-2-propene (8.1 g; 50 mmole) was dissolved in dry tetrahydrofuran (50 ml), and lM boranetetrahydrofuran solution (25 ml; 25 mmole) was dropwise added thereto with ice-cooling, followed by stirring at room temperature for 1 hour. After addition of water (4 ml) and 3M sodium hydroxide solutoin (8.5 ml; 25.5 mmole), the reaction mixture was stirred at 40° C. for 5 minutes. Then, 35 % hydrogen peroxide solution (5.1 ml; 53 mmole) was added thereto, followed by stirring at the same temperature for 1.5 hours. The reaction mixture was returned to room temperature, a saturated sodium chloride solution (100 ml) was added thereto, and the resulting mixture was extracted with ether (150 ml×3). The ether extracts were combined together, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give crude 3-benzyloxy-2-methylpropanol (8.5 g). A portion (5.41 g; 30 mmole) of said crude product was dissolved in acetone (22 ml), and a Jones reagent (1.8 mmole/ml) (16.7 ml; 30 mmole) was dropwise added thereto with ice-cooling, followed by stirring for 3 hours. Insoluble materials were removed by filtration, and the filtrate was shaken with ice water (250 ml) and ethyl acetate (400 ml). The organic layer was extracted with a saturated sodium bicarbonate solution, and the extract was adjusted to pH 2 with conc. hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 3-benzyloxy-2-methylpropionic acid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Jones reagent
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([CH3:12])=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:13].[Na+].[OH:15]O.[Cl-].[Na+].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>O1CCCC1.CC(C)=O.O>[CH2:1]([O:8][CH2:9][CH:10]([CH3:12])[C:11]([OH:15])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Jones reagent
Quantity
16.7 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Five
Name
Quantity
22 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
lM boranetetrahydrofuran solution (25 ml; 25 mmole) was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 40° C. for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether (150 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude 3-benzyloxy-2-methylpropanol (8.5 g)
TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
STIRRING
Type
STIRRING
Details
by stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
STIRRING
Type
STIRRING
Details
the filtrate was shaken with ice water (250 ml) and ethyl acetate (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with a saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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